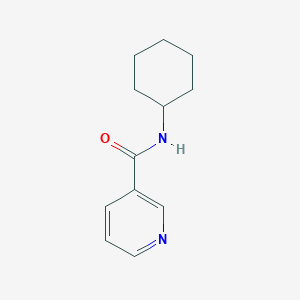

N-Cyclohexylnicotinamide

描述

N-Cyclohexylnicotinamide (C₁₂H₁₆N₂O) is a nicotinamide derivative featuring a cyclohexyl group substituted at the amide nitrogen. Its molecular structure comprises a pyridine ring connected to a carboxamide group, which is further bonded to a cyclohexyl moiety. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 17.596 Å, b = 6.4050 Å, c = 10.1167 Å, and β = 97.97° . Key structural features include a dihedral angle of 22.93° between the pyridine ring and the amide plane, as well as intermolecular N–H···O hydrogen bonds that propagate along the [001] direction, forming one-dimensional chains . Additional stabilization arises from π-π interactions between inversion-related pyridine rings, with a centroid-to-centroid distance of 3.825 Å .

The compound is synthesized via copper-catalyzed alkylation of nicotinamide with iodocyclohexane, achieving yields of 82–84% . Its purity and structural integrity are confirmed by ¹H NMR spectroscopy, which reveals characteristic signals for the pyridine ring (δ 8.94–7.37 ppm) and cyclohexyl protons (δ 4.04–1.15 ppm) .

属性

CAS 编号 |

10354-56-0 |

|---|---|

分子式 |

C12H16N2O |

分子量 |

204.27 g/mol |

IUPAC 名称 |

N-cyclohexylpyridine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) |

InChI 键 |

VQRIASKDLZXYTO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=CN=CC=C2 |

规范 SMILES |

C1CCC(CC1)NC(=O)C2=CN=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Structural Analogues: Cyclohexyl-Substituted Amides

Key Differences :

- Functional Groups : N-Cyclohexylnicotinamide’s pyridine ring distinguishes it from N-Cyclohexylacetamide (acetamide group) and N-(carboxymethyl)cycloheximide (carboxymethyl substituent).

- Synthesis Efficiency : The copper-catalyzed alkylation of N-Cyclohexylnicotinamide achieves higher yields (82–84%) compared to the multi-step synthesis of N-(carboxymethyl)cycloheximide (41–77%) .

- Structural Complexity : N-Cyclohexylnicotinamide exhibits a more intricate crystal packing due to dual stabilization via hydrogen bonds and π-π interactions, whereas simpler analogues like N-Cyclohexylacetamide likely rely solely on H-bonding .

Nicotinamide Derivatives in Biochemistry

Key Differences :

Other Amide-Based Compounds

Key Differences :

- Applications : N-Hydroxyoctanamide is utilized for metal ion binding, whereas N-Cyclohexylnicotinamide’s rigid structure makes it suitable for crystallography and coordination chemistry .

- Synthesis Complexity : N-Cyclohexylnicotinamide’s synthesis demands precise control over stereochemistry to maintain crystallographic integrity, unlike simpler amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。